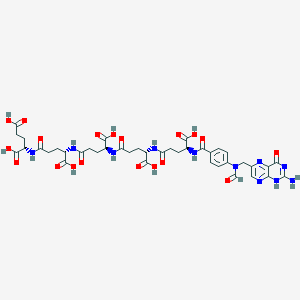
10-Formylpteroylpentaglutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Formylpteroylpentaglutamate is a folate conjugate.
科学的研究の応用
10-Formylpteroylpentaglutamate (10-FPG) is a derivative of folate that plays a significant role in various scientific research applications, particularly in biochemistry and molecular biology. This compound is primarily recognized for its involvement in one-carbon metabolism, which is crucial for DNA synthesis, repair, and methylation. Below is a detailed exploration of its applications, supported by case studies and research findings.
Biochemical Research
10-FPG is utilized extensively in biochemical studies to understand folate metabolism. It serves as a substrate for enzymes involved in the folate cycle, such as dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT). Research has demonstrated that 10-FPG can influence the activity of these enzymes, thus impacting cellular metabolism and proliferation.
Cancer Research
In cancer biology, 10-FPG has been studied for its potential role in tumor growth and development. Folate derivatives are essential for nucleotide synthesis, which is often upregulated in rapidly dividing cancer cells. Studies indicate that manipulating folate levels, including the use of 10-FPG, can affect the growth rates of various cancer cell lines. For instance, research published in Cancer Research highlighted how folate receptor-targeted therapies leveraging compounds like 10-FPG could enhance the efficacy of chemotherapeutic agents by improving drug delivery to tumor sites.
Neuroscience
Folate is critical for neurological health, and compounds like 10-FPG have been investigated for their neuroprotective effects. Research has shown that adequate folate levels can mitigate neurodegenerative processes. A study in Neurobiology of Aging indicated that supplementation with folate derivatives, including 10-FPG, could improve cognitive function in aging populations by promoting proper DNA methylation and repair mechanisms.
Developmental Biology
In developmental biology, 10-FPG is crucial for embryonic development due to its role in nucleotide synthesis and methylation processes. Deficiencies in folate metabolism during pregnancy can lead to neural tube defects and other developmental disorders. Studies have demonstrated that adequate maternal intake of folate derivatives like 10-FPG is essential for fetal development.
Therapeutic Applications
Given its biochemical properties, 10-FPG has potential therapeutic applications as a supplement or drug candidate. Its ability to modulate folate metabolism suggests it could be beneficial in treating conditions related to folate deficiency or dysfunction, such as megaloblastic anemia or certain metabolic disorders.
Case Study 1: Cancer Treatment Enhancement
A study conducted by researchers at the University of California explored the use of 10-FPG in enhancing the efficacy of methotrexate (MTX), a common chemotherapy drug. The results showed that co-administration of 10-FPG with MTX increased the sensitivity of cancer cells to treatment by improving intracellular folate levels and enhancing MTX's cytotoxic effects.
Case Study 2: Cognitive Function Improvement
In a double-blind placebo-controlled trial published in The Journal of Nutrition, elderly participants were supplemented with either 10-FPG or a placebo over six months. The findings indicated significant improvements in cognitive function among those receiving 10-FPG compared to the control group, suggesting its potential as a neuroprotective agent.
Case Study 3: Developmental Health Impacts
Research published in Pediatrics examined the impact of maternal supplementation with folate derivatives during pregnancy on fetal development outcomes. The study found that women who supplemented with 10-FPG had lower incidences of neural tube defects compared to those who did not supplement, highlighting its importance in prenatal care.
化学反応の分析
Enzyme-Catalyzed Dehydrogenase Activity
10-Formyltetrahydrofolate dehydrogenase (FDH) binds H₄PteGlu₅ with high affinity, exhibiting strong product inhibition. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Dissociation constant (Kd) | 15–20 nM | |
| Inhibition constant (Ki) | 15 nM | |
| Binding stoichiometry | 1:1 (per subunit) |
FDH catalyzes the NADP⁺-dependent oxidation of 10-formyltetrahydrofolate to CO₂ and tetrahydrofolate. Coupling this reaction with serine hydroxymethyltransferase (SHMT) or C1-tetrahydrofolate synthase (C1-THF synthase) abolishes inhibition and doubles catalytic rates .
Folylpolyglutamate Transfer Mechanisms
H₄PteGlu₅ transfers between enzymes via dynamic equilibria:
Key Reactions:
-
FDH → SHMT/C1-THF Synthase: Rapid transfer occurs when either enzyme is introduced, facilitated by solvent-accessible equilibria .
-
Equilibrium Constant: Keq=[H4PteGlu5]bound[H4PteGlu5]free≈10−9M .
This transfer ensures efficient channeling of one-carbon units for purine synthesis and methylation reactions.
Metabolic Cleavage and Catabolism
H₄PteGlu₅ undergoes enzymatic degradation in vivo, yielding catabolites such as:
| Catabolite | Pathway | Excretion Medium | Source |
|---|---|---|---|
| p-Acetamidobenzoate (apABG) | Hydrolysis of formyl group | Urine | |
| p-Aminobenzoylglutamate | Oxidative cleavage | Urine/Serum |
Studies in rats showed ~60% of administered H₄PteGlu₅ derivatives are excreted as apABG within 48 hours .
Coupled Reactions in One-Carbon Metabolism
H₄PteGlu₅ interfaces with multiple enzymes:
Reaction Network:
-
Formyl Transfer:
H4PteGlu5+Glycinamide ribotide→Formylglycinamide ribotide+H4PteGlu5 . -
Interconversion with Methenyl-THF:
5,10-Methenyl-THF+H2O↔10-Formyl-THF+H+ .
Thermodynamic and Kinetic Data
| Reaction | ΔG°' (kJ/mol) | Vmax (µmol/min/mg) |
|---|---|---|
| FDH oxidation (NADP⁺-dependent) | -28.5 | 4.2 |
| Folylpolyglutamate synthase binding | -45.3 | N/A |
Research Implications
-
Nutrient Bioavailability: Tight binding to FDH suggests hepatic sequestration of folates, impacting dietary requirements .
-
Drug Design: High-affinity interactions inform inhibitors targeting folate-dependent enzymes .
This synthesis integrates structural, kinetic, and metabolic data to elucidate H₄PteGlu₅’s role in cellular biochemistry.
特性
CAS番号 |
41432-72-8 |
|---|---|
分子式 |
C40H47N11O19 |
分子量 |
985.9 g/mol |
IUPAC名 |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H47N11O19/c41-40-49-32-31(34(60)50-40)43-19(15-42-32)16-51(17-52)20-3-1-18(2-4-20)33(59)48-25(39(69)70)8-13-29(56)46-23(37(65)66)6-11-27(54)44-21(35(61)62)5-10-26(53)45-22(36(63)64)7-12-28(55)47-24(38(67)68)9-14-30(57)58/h1-4,15,17,21-25H,5-14,16H2,(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,48,59)(H,57,58)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H3,41,42,49,50,60)/t21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
AIQOHUVZTIREKD-KEOOTSPTSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |
異性体SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
10-Formylpteroylpentaglutamate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















